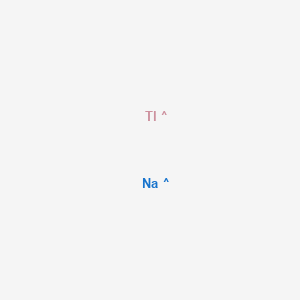
Sodium;thallium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium thallium: is a compound that combines the elements sodium (Na) and thallium (Tl). Thallium is a post-transition metal known for its high toxicity and limited commercial value . Sodium, on the other hand, is an alkali metal that is highly reactive and essential for various biological processes . The combination of these two elements results in a compound with unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions:
Electrochemical Methods: Thallium (III) oxide can be synthesized using electrochemical methods, where the amount of deposited material depends on the deposition time and matrix structure.
Thermal Methods: These include thermal decomposition and calcination of various precursors to produce thallium (III) oxide.
Chemical Vapor Deposition (CVD): This method is used to synthesize both bulk and nanostructures of thallium (III) oxide.
Microwave Irradiation: This technique is employed to produce nanostructures of thallium (III) oxide.
Sol-Gel Method: A chemical route using potassium superoxide to synthesize thallium (III) oxide nanoparticles at room temperature.
Industrial Production Methods: Thallium is typically recovered from flue dusts generated during the roasting of sulfide ores of zinc and lead . Sodium thallium compounds can be produced by combining thallium with sodium in controlled industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: Thallium reacts with oxygen to form thallium oxide (Tl2O) when heated.
Reduction: Thallium (III) can be reduced to thallium (I) by various reducing agents.
Substitution: Thallium reacts with halogens to form thallium halides (e.g., TlCl3, TlBr3).
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, bromine.
Reducing Agents: Sulfur dioxide, hydrogen sulfide.
Solvents: Water, hydrochloric acid, sulfuric acid.
Major Products:
Thallium Oxide (Tl2O): Formed by the reaction of thallium with oxygen.
Thallium Halides (TlCl3, TlBr3): Formed by the reaction of thallium with halogens.
科学的研究の応用
Chemistry:
Radiation Detection: Thallium-based materials are used in radiation detectors due to their high atomic number and charge transport properties.
Biology:
Medical Imaging: Thallium isotopes, such as thallium-201, are used in cardiovascular scintigraphy and cancer diagnosis.
Medicine:
Detoxification Therapy: Thallium compounds are studied for their toxic effects and potential detoxification therapies.
Industry:
Optical Systems: Thallium bromide-iodide crystals are used in infrared optical systems.
作用機序
Thallium exerts its effects by disrupting the function of sodium-potassium ATPase, a crucial enzyme for maintaining cellular ion balance . Thallium has a higher affinity for this enzyme than potassium, leading to impaired cellular function and toxicity . Additionally, thallium interferes with mitochondrial function by inhibiting key enzymes in the electron transport chain .
類似化合物との比較
Lead (Pb): Like thallium, lead is a toxic heavy metal with limited commercial use.
Mercury (Hg): Another toxic heavy metal with applications in various industries.
Uniqueness:
特性
分子式 |
NaTl |
|---|---|
分子量 |
227.373 g/mol |
IUPAC名 |
sodium;thallium |
InChI |
InChI=1S/Na.Tl |
InChIキー |
GNWRAZCUQNKMIT-UHFFFAOYSA-N |
正規SMILES |
[Na].[Tl] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


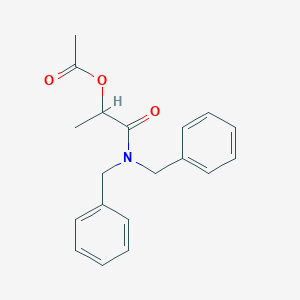
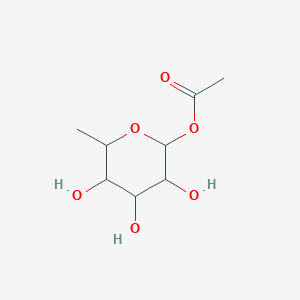
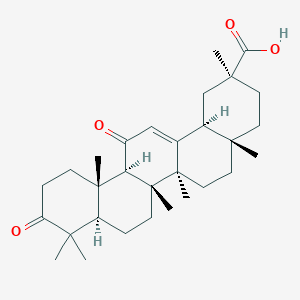
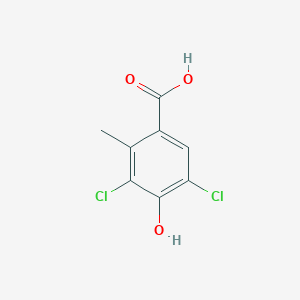
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
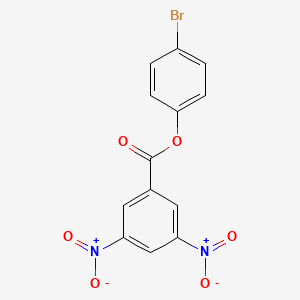
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
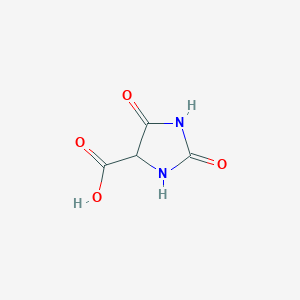
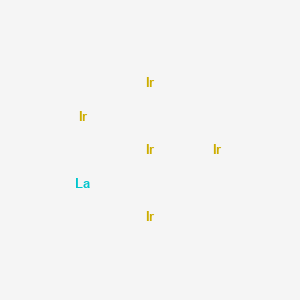
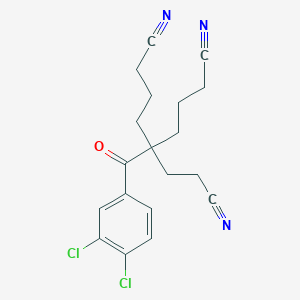
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
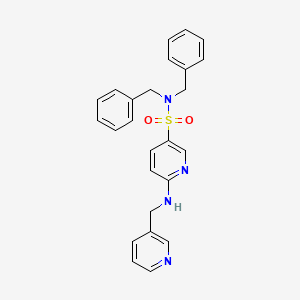

![Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate](/img/structure/B14727857.png)
